molecular formula C16H9NO2S2 B5801461 5-phenyl-2-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one

5-phenyl-2-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B5801461
M. Wt: 311.4 g/mol
InChI Key: APOODQXOPUHEDP-UHFFFAOYSA-N
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Description

5-phenyl-2-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a unique combination of phenyl, thiophene, and oxazinone rings

Properties

IUPAC Name

5-phenyl-2-thiophen-2-ylthieno[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO2S2/c18-16-13-11(10-5-2-1-3-6-10)9-21-15(13)17-14(19-16)12-7-4-8-20-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOODQXOPUHEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)OC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-2-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(thiophen-2-yl)acetonitrile with phenyl isocyanate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent yields and product quality.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-2-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazinone ring can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 5-phenyl-2-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one: Lacks the thiophene ring, which may affect its reactivity and applications.

    5-phenyl-2-(furan-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one: Contains a furan ring instead of a thiophene ring, leading to different electronic properties.

    5-phenyl-2-(pyridin-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one: Contains a pyridine ring, which can influence its biological activity and solubility.

Uniqueness

5-phenyl-2-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one is unique due to the presence of both phenyl and thiophene rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry .

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